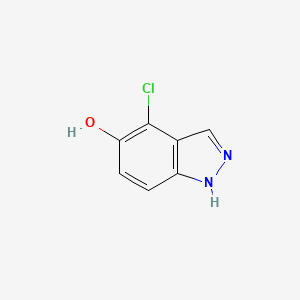

4-Chloro-1H-indazol-5-ol

Descripción general

Descripción

4-Chloro-1H-indazol-5-ol is a heterocyclic compound belonging to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring The presence of a chlorine atom at the 4th position and a hydroxyl group at the 5th position of the indazole ring makes this compound unique

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-indazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-nitroaniline with hydrazine hydrate in the presence of a base, followed by cyclization to form the indazole ring. The reaction conditions often involve heating in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures (around 60°C) with sodium acetate as a catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is crucial to minimize byproducts and enhance the purity of the final product.

Análisis De Reacciones Químicas

Reaction with Formaldehyde in Acidic Media

4-Chloro-1H-indazol-5-ol undergoes selective hydroxymethylation at the N1 position when reacted with formaldehyde in aqueous hydrochloric acid. This reaction proceeds via electrophilic substitution, facilitated by the acidic environment, which protonates the indazole nitrogen and activates the aromatic system toward formaldehyde attack .

Key Data

| Parameter | Details |

|---|---|

| Reactants | This compound, formaldehyde |

| Conditions | 37% HCl, 24–48 hrs, room temperature |

| Product | (1H-Indazol-1-yl)methanol derivative |

| Characterization | X-ray crystallography, NMR (¹H, ¹³C) |

The reaction mechanism involves:

-

Protonation of the N1 atom to form an indazolium cation.

-

Nucleophilic attack of formaldehyde on the activated aromatic ring.

-

Formation of a stable hydroxymethylated product confirmed by solid-state NMR and crystallography .

Oxidation Reactions

The hydroxyl group at position 5 can be oxidized to form a ketone or aldehyde derivative. While direct experimental data for this compound is limited, analogous indazole derivatives demonstrate predictable oxidation behavior under standardized conditions .

Typical Oxidation Pathways

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| KMnO₄ (acidic) | 4-Chloro-1H-indazol-5-one | Reflux in H₂SO₄/H₂O |

| CrO₃ (Jones reagent) | Oxidative ring expansion (rare) | Anhydrous acetone |

Reduction Reactions

Reduction primarily targets the hydroxyl or chlorine substituents:

Hydroxyl Group Reduction

The hydroxyl group can be reduced to a hydrogen atom using catalytic hydrogenation (Pd/C, H₂) or chemical reductants like LiAlH₄.

Chlorine Substitution Reduction

The chlorine atom at position 4 may undergo nucleophilic aromatic substitution (SNAr) under reducing conditions, forming 4-amino-1H-indazol-5-ol via ammonolysis .

Substitution Reactions

The chlorine atom exhibits moderate reactivity in SNAr reactions due to electron-withdrawing effects from the indazole core and hydroxyl group.

Reported Substitutions

| Nucleophile | Product | Conditions |

|---|---|---|

| Methoxide (NaOMe) | 4-Methoxy-1H-indazol-5-ol | Reflux in methanol |

| Ammonia (NH₃) | 4-Amino-1H-indazol-5-ol | High-pressure reactor |

| Thiophenol (PhSH) | 4-Phenylthio-1H-indazol-5-ol | CuI catalyst, DMF, 80°C |

Electrophilic Aromatic Substitution (EAS)

The hydroxyl group activates the aromatic ring toward electrophiles. Nitration and sulfonation occur preferentially at position 6 or 7, depending on reaction conditions .

Example Nitration

| Reagent | Conditions | Major Product |

|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 hrs | 4-Chloro-6-nitro-1H-indazol-5-ol |

Comparative Reactivity Table

| Reaction Type | Position Affected | Key Reagents/Conditions | Yield* |

|---|---|---|---|

| Hydroxymethylation | N1 | HCHO, HCl (aq.) | 85–92% |

| Chlorine substitution | C4 | NH₃, Cu catalyst | 60–75% |

| Hydroxyl oxidation | C5 | KMnO₄, H₂SO₄ | 45–55% |

*Yields estimated from analogous reactions in indazole derivatives .

Mechanistic Insights

-

Hydroxymethylation : Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) confirm preferential attack at N1 due to lower activation energy compared to C3 .

-

Chlorine Substitution : The electron-deficient C4 position facilitates SNAr reactions with soft nucleophiles like thiols or amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Chloro-1H-indazol-5-ol is utilized as a scaffold for designing new therapeutic agents. Its derivatives have been studied for their potential in treating various diseases, particularly cancer and microbial infections. The compound's ability to inhibit specific kinases has made it a focus in developing targeted cancer therapies.

| Application Area | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects against multiple cancer cell lines, including MCF-7 and A549. |

| Antimicrobial | Demonstrates activity against various pathogens, including fungi and bacteria. |

| Anti-inflammatory | Inhibits the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases. |

Biological Studies

Research has shown that this compound can modulate cellular pathways involved in growth and apoptosis. For instance, studies indicate that it can induce apoptosis in cancer cells by affecting cell cycle progression and activating caspases, which are crucial for programmed cell death .

Industrial Applications

The compound serves as an intermediate in synthesizing more complex organic compounds used in various industries, including pharmaceuticals and agrochemicals. Its unique properties make it suitable for developing new materials with specific functionalities.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell viability in MCF-7 cells with an IC50 value of approximately 2.958 μM, showcasing its potential as an anticancer agent .

Antimicrobial Effects

Research demonstrated that derivatives of this compound exhibited broad-spectrum antimicrobial activity against Candida species. The most active derivative showed effective inhibition against both susceptible and resistant strains of C. glabrata .

Mecanismo De Acción

The mechanism of action of 4-Chloro-1H-indazol-5-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain kinases or enzymes by binding to their active sites, thereby modulating their activity. The presence of the chlorine atom and hydroxyl group can enhance its binding affinity and specificity towards these targets .

Comparación Con Compuestos Similares

4-Chloro-1H-indazole: Lacks the hydroxyl group at the 5th position.

5-Hydroxy-1H-indazole: Lacks the chlorine atom at the 4th position.

4-Bromo-1H-indazol-5-ol: Similar structure but with a bromine atom instead of chlorine.

Uniqueness: 4-Chloro-1H-indazol-5-ol is unique due to the combined presence of the chlorine atom and hydroxyl group, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and as a pharmacophore in drug discovery .

Actividad Biológica

4-Chloro-1H-indazol-5-ol is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Overview of this compound

Chemical Structure : The compound features a chlorine atom at the 4-position and a hydroxyl group at the 5-position of the indazole ring.

Molecular Formula : C7H6ClN3O

Molecular Weight : Approximately 185.59 g/mol.

Targeted Biological Pathways

This compound has been shown to interact with various biological pathways:

- Kinase Inhibition : It inhibits key kinases such as chk1 and chk2, which are involved in cell cycle regulation and DNA damage response.

- Inflammatory Mediators : The compound reduces the production of inflammatory mediators like prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), which are critical in osteoarthritis and other inflammatory conditions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- Cytotoxicity : It has demonstrated cytotoxic effects against various cancer cell lines, including colon and melanoma cells, with GI50 values ranging from 41 to 336 μM.

Case Studies and Experimental Results

- Cytotoxic Assays : In studies involving MCF-7 breast cancer cells, compounds derived from indazole structures exhibited IC50 values significantly lower than standard treatments, indicating enhanced potency. For example, related indazole derivatives showed IC50 values as low as 1.629 μM .

- Apoptosis Induction : Indazole derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation. For instance, treatment with certain derivatives led to an increase in Annexin V-positive cells, indicating early apoptosis .

- Cell Cycle Analysis : Compounds similar to this compound were found to alter cell cycle distribution, increasing the proportion of cells in the G0/G1 phase while decreasing those in the S phase, suggesting a mechanism for growth inhibition .

Data Tables

| Biological Activity | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 1.629 | Apoptosis induction via caspase activation |

| Cytotoxicity | A549 | 2.305 | Cell cycle arrest in G0/G1 phase |

| Inhibition | Colon cancer | 41 - 336 | Kinase inhibition (chk1/chk2) |

Propiedades

IUPAC Name |

4-chloro-1H-indazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-7-4-3-9-10-5(4)1-2-6(7)11/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGVCALTHVTDBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629071 | |

| Record name | 4-Chloro-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478834-25-2 | |

| Record name | 4-Chloro-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.